molecular formula C26H27N3O3 B11532992 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311332-77-1

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11532992
CAS No.: 311332-77-1
M. Wt: 429.5 g/mol
InChI Key: JWZTXGBXDPVUIT-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as the target compound) is a hexahydroquinoline derivative characterized by a polycyclic framework with multiple functional groups. Its molecular formula is C₂₆H₂₇N₃O₃, with a molecular weight of 429.5 g/mol (calculated from structural data) . Key structural features include:

  • A 3,4-dimethoxyphenyl substituent at position 4, contributing electron-donating effects and influencing lipophilicity.
  • A cyano group at position 3, which may participate in hydrogen bonding or dipole interactions.
  • A phenyl group at position 1, contributing aromatic stacking interactions.

This compound is synthesized via tandem protocols using ionic liquid catalysts such as [H₂-DABCO][HSO₄]₂, as reported in studies of structurally analogous hexahydroquinolines .

Properties

CAS No.

311332-77-1

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H27N3O3/c1-26(2)13-19-24(20(30)14-26)23(16-10-11-21(31-3)22(12-16)32-4)18(15-27)25(28)29(19)17-8-6-5-7-9-17/h5-12,23H,13-14,28H2,1-4H3

InChI Key

JWZTXGBXDPVUIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Classical Three-Component Condensation

The most widely reported method involves a one-pot MCR of malononitrile , 3,4-dimethoxybenzaldehyde , and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of ammonium acetate. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps.

Procedure :

  • Equimolar quantities of malononitrile (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and dimedone (1 mmol) are mixed with ammonium acetate (3.5 mmol) in ethanol (10 mL).

  • The mixture is refluxed at 80°C for 3–5 hours, followed by cooling to precipitate the product.

  • Recrystallization from ethanol yields the compound with 83–92% purity and a melting point of 558–560 K.

Mechanistic Insights :

  • Knoevenagel Adduct Formation : Malononitrile and aldehyde condense to form an α,β-unsaturated nitrile.

  • Michael Addition : Dimedone attacks the adduct, forming a diketone intermediate.

  • Cyclization : Ammonium acetate facilitates intramolecular cyclization, yielding the hexahydroquinoline core.

Ionic Liquid-Catalyzed Synthesis

Room-Temperature Protocol Using [H₂-DABCO][HSO₄]₂

A green chemistry approach employs the ionic liquid 1,4-diazabicyclo[2.2.2]octane dihydrogensulfate ([H₂-DABCO][HSO₄]₂) as a recyclable catalyst.

Optimized Conditions :

  • Catalyst Loading : 30 mg (0.097 mmol) per 0.5 mmol substrate.

  • Solvent : Ethanol at ambient temperature (25°C).

  • Reaction Time : 5–15 minutes.

  • Yield : 76–100% , depending on the aldehyde substituent.

Advantages :

  • Eliminates column chromatography; product isolation via filtration.

  • Catalyst reused 5 times without significant activity loss.

  • Broad substrate scope, including electron-deficient and heteroaromatic aldehydes.

Substrate Scope and Yields :

Aldehyde SubstituentYield (%)
3,4-Dimethoxy100
4-Chloro94
4-Nitro88
2-Furyl76

Traditional Catalytic Approaches

Acid-Catalyzed Methods

Phosphoric Acid (H₃PO₄) :

  • A mixture of reactants in acetic acid with catalytic H₃PO₄ (10 mol%) under reflux for 6 hours achieves 85% yield .

p-Toluenesulfonic Acid (p-TSA) :

  • Ethanol solvent, 70°C, 4 hours: 78% yield .

Metal Silicate Catalysts

Magnesium Silicate (Mg₂SiO₄) :

  • Microwave irradiation (300 W, 100°C, 20 minutes): 92% yield with reduced side products.

Solvent-Free and Microwave-Assisted Synthesis

Solvent-Free Mechanochemical Grinding

  • Reactants ground with ammonium acetate in a mortar for 30 minutes.

  • Yield : 70–75%, suitable for small-scale synthesis.

Microwave Irradiation

  • Conditions : 300 W, 100°C, 15 minutes.

  • Advantages : 50% reduction in reaction time and 95% yield .

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Patent CN104672105B outlines a scalable method:

  • Step 1 : Condensation of veratraldehyde with malononitrile in THF.

  • Step 2 : Cyclohexanone and phenylamine added under pressure (0.8–2.5 MPa).

  • Step 3 : Hydrolysis with acetic acid to isolate the product.

  • Throughput : 10 kg/batch with 90–95% conversion .

Green Metrics Analysis

MetricValue
E-Factor 0.87
Atom Economy 82%
PMI (Process Mass) 3.2

Comparative Analysis of Methods

MethodYield (%)TimeCatalyst RecyclabilityScalability
Ionic Liquid76–1005–15 minYes (5 cycles)High
Microwave9515 minNoModerate
Traditional Reflux83–923–5 hoursNoLow
Industrial Flow90–952–4 hoursYesHigh

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Dimedone dimerization under acidic conditions.

  • Solution : Use of scavenger resins (e.g., polystyrene-bound sulfonic acid) to trap excess reagents.

Catalyst Deactivation

  • Issue : Metal leaching in silicate catalysts.

  • Mitigation : SiO₂-coated Fe₃O₄ nanoparticles enhance stability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of hexahydroquinoline derivatives with diverse substituents on the phenyl rings and core structure. Below is a systematic comparison with structurally related compounds, emphasizing substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name / ID (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Data/Inferences
Target Compound - 3,4-Dimethoxyphenyl (C4)
- 7,7-Dimethyl (C7)
- Phenyl (C1)
C₂₆H₂₇N₃O₃ 429.5 Reference compound Optimized for balanced lipophilicity (logP ~3.5 estimated) due to methoxy groups.
B6: 2-Amino-4-(3,4,5-trimethoxyphenyl)-5-oxo-... - 3,4,5-Trimethoxyphenyl (C4)
- 7,7-Dimethyl (C7)
C₂₇H₂₉N₃O₄ 459.5 Additional methoxy group at C5 Increased steric bulk and lipophilicity (logP ~3.8); potential enhanced binding to hydrophobic pockets .
B7: 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-... - 3-Hydroxy-4-methoxyphenyl (C4)
- 7,7-Dimethyl (C7)
C₂₅H₂₅N₃O₃ 427.5 Hydroxyl replaces one methoxy Higher polarity; potential for hydrogen bonding. Demonstrated 75% yield in synthesis .
2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-... - 3-Chlorophenyl (C1)
- 4-(Dimethylamino)phenyl (C4)
C₂₆H₂₅ClN₄O 468.9 Chlorine (electron-withdrawing) and dimethylamino (electron-donating) groups Contrasting electronic effects may modulate reactivity or target affinity.
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... - 3,4,5-Trimethoxyphenyl (C4)
- 7,7-Dimethyl (C7)
C₂₇H₂₉N₃O₄ 459.5 Trimethoxy substitution Highest molecular weight in this series; likely reduced solubility in aqueous media.
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-... - 4-Chlorophenyl (C1)
- 4-(Dimethylamino)phenyl (C4)
C₂₆H₂₅ClN₄O 468.9 Chlorine at para position Para-substitution may enhance symmetry and packing in crystalline forms.

Key Observations:

Substituent Effects on Lipophilicity: Methoxy groups (e.g., target compound, B6) increase lipophilicity compared to hydroxyl (B7) or chloro substituents .

Synthetic Accessibility: The hydroxyl-bearing analog (B7) achieves a 75% yield, suggesting efficient synthesis under mild conditions . No direct yield data are available for the target compound, but its synthesis likely follows similar protocols .

Biological Implications :

  • Antioxidant activity is reported for the hydroxyl-substituted analog (B7), implying that the target compound’s dimethoxy groups may offer stability against oxidative degradation .
  • Trimethoxy derivatives (B6) are often explored in kinase inhibition due to their ability to occupy hydrophobic ATP-binding pockets .

Biological Activity

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antioxidant, and anticancer activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H27N3O3
  • Molecular Weight : 429.51 g/mol
  • CAS Number : 3961404

Antibacterial Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit significant antibacterial properties. For instance:

  • A study evaluated the antibacterial effects of various polyhydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity against Escherichia coli and Bacillus subtilis .

Table 1: Antibacterial Activity of Polyhydroquinoline Derivatives

CompoundE. coli Inhibition Zone (mm)B. subtilis Inhibition Zone (mm)
5r1518
5v1417
Control1012

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited high radical scavenging activity:

  • Derivatives showed antioxidant activities ranging from 70% to 98%, suggesting their potential use in developing immune-boosting drugs .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH Scavenging Activity (%)
5c90
5i75
Control50

Anticancer Activity

Preliminary investigations into the anticancer properties of hexahydroquinoline derivatives have shown promise. Studies indicated that these compounds can inhibit cancer cell proliferation:

  • In vitro assays demonstrated that certain derivatives reduced the viability of cancer cell lines by inducing apoptosis .

Case Studies

  • Study on Antibacterial Properties : A study published in MDPI reported that a specific polyhydroquinoline derivative exhibited significant antibacterial activity against both E. coli and B. subtilis, with a notable inhibition zone compared to controls .
  • Antioxidant Efficacy : Another research highlighted the antioxidant capabilities of synthesized polyhydroquinoline derivatives through DPPH assays, establishing their potential as therapeutic agents in oxidative stress-related diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-component Hantzsch-type reaction, starting with a cyclohexanedione derivative, aryl aldehyde (e.g., 3,4-dimethoxybenzaldehyde), and an enaminonitrile intermediate. Key steps include:

  • Cyclocondensation : Under reflux in ethanol or acetic acid, with ammonium acetate as a catalyst .
  • Substituent Introduction : The 3,4-dimethoxyphenyl group is incorporated via nucleophilic substitution or Friedländer annulation.
  • Optimization : Yield improvements (from ~50% to >75%) are achieved by varying solvents (e.g., switching from ethanol to toluene for better azeotropic removal of water) and using microwave-assisted synthesis to reduce reaction time .

Advanced: How do electronic effects of the 3,4-dimethoxyphenyl group influence binding affinity in enzymatic assays?

The electron-donating methoxy groups enhance π-π stacking with hydrophobic pockets in target enzymes (e.g., topoisomerase II). Computational docking studies (AutoDock Vina) reveal:

  • Binding Energy : −9.2 kcal/mol for the dimethoxyphenyl variant vs. −7.8 kcal/mol for unsubstituted phenyl, indicating stronger interactions .
  • Contradictions : Some studies report reduced activity in polar environments due to methoxy hydrophilicity. Resolve discrepancies by testing under varied pH (5.0–7.4) and using isothermal titration calorimetry (ITC) to quantify entropy-driven binding .

Basic: What analytical techniques are critical for structural validation?

  • X-ray Crystallography : Resolves stereochemistry at C4 and C7, confirming the chair conformation of the hexahydroquinoline core (e.g., C–C bond lengths: 1.52–1.55 Å) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (3,4-dimethoxyphenyl) and NH₂ signals at δ 4.3–5.1 ppm.
    • IR : Stretching vibrations at 2210 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

Advanced: How can researchers address inconsistencies in reported cytotoxic IC₅₀ values?

Discrepancies arise from assay variability (e.g., MTT vs. SRB assays) and cell line selection:

  • Methodology : Standardize protocols using NCI-60 cell lines and include positive controls (e.g., doxorubicin).
  • Data Normalization : Adjust for mitochondrial activity bias in MTT by corroborating with ATP-based luminescence assays .

Basic: What intermediates are pivotal in the synthesis, and how are they characterized?

  • Enaminonitrile Intermediate : Synthesized via Knoevenagel condensation, confirmed by LC-MS (m/z 245.1) and ¹³C NMR (δ 115–120 ppm for nitrile carbon).
  • Cyclohexanedione Derivative : Characterized by melting point (mp 142–145°C) and FTIR (C=O at 1720 cm⁻¹) .

Advanced: What computational tools predict the compound’s pharmacokinetic profile?

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high logP (3.2) but identifies P-glycoprotein efflux risks.
  • Metabolic Sites : CYP3A4-mediated demethylation of methoxy groups, validated via in vitro microsomal assays .

Basic: How can reaction purity be maximized during scale-up?

  • By-product Mitigation : Use column chromatography (SiO₂, ethyl acetate/hexane 3:7) to remove dimeric impurities.
  • Crystallization : Recrystallize from ethanol/water (70:30) to achieve >98% purity (HPLC, C18 column) .

Advanced: Does stereochemistry at C4 impact selectivity toward kinase targets?

Molecular dynamics simulations (AMBER) show:

  • (R)-C4 Configuration : Forms a hydrogen bond with kinase hinge region (distance: 2.1 Å), improving inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM for (S)-C4).
  • Validation : Synthesize enantiomers via chiral HPLC (Chiralpak IA) and test in kinase panel assays .

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